N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
Description
Introduction to N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
Chemical Identity and Structural Significance
The compound's IUPAC name, N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide, systematically describes its three key domains:
- Hydrophobic tail : Dodecyldisulfanyl (C~12~H~25~S-S-) group
- Central linker : Propanamide (-CH~2~CH~2~C(O)NH-)
- Hydrophilic head : 3-(dimethylamino)propyl (-CH~2~CH~2~CH~2~N(CH~3~)~2~)
Molecular Formula : C~20~H~42~N~2~OS~2~
Molecular Weight : 390.7 g/mol
SMILES : CCCCCCCCCCCSSCCC(=O)NCCCN(C)C
The structural significance lies in three features:
- Disulfide bond : Enables redox-responsive cleavage under reducing conditions
- Tertiary amine : Provides pH-dependent cationic charge for electrostatic interactions
- Amide linkage : Enhances hydrolytic stability compared to ester-based surfactants
Historical Development in Surfactant Chemistry
The compound's design evolution parallels three key advances in surfactant technology:
Disulfide incorporation (2010s): Building on redox-responsive systems like poly(2-oxazoline) surfactants, the dodecyldisulfanyl group introduced controlled destabilization under glutathione-rich environments. This addressed limitations of permanent surfactants in targeted delivery applications.
Cationic amine optimization (2000s): Replacement of quaternary ammonium groups with tertiary amines improved biocompatibility while maintaining charge dissipation capacity. The dimethylamino-propyl group specifically balanced pH responsiveness with reduced cytotoxicity.
Amide linker adoption (1990s): Transition from ester to amide linkages enhanced chemical stability, particularly in alkaline conditions common to cosmetic formulations. The propanamide spacer provided optimal chain length for headgroup separation.
Synthetic milestones include:
Key Functional Groups and Their Electronic Properties
Dimethylamino-propyl Group
- Electronic configuration : sp³-hybridized nitrogen with +I effect from methyl groups
- Charge behavior : Protonation equilibrium (pK~a~ ~8.5) enables pH-dependent cationic charge
- Molecular interactions :
Dodecyldisulfanyl Group
- Redox chemistry : Reduction potential (E°') of -0.25 V vs SHE enables cleavage by glutathione
- Hydrophobic parameters :
- LogP contribution: +4.2 (calculated)
- Critical micelle concentration: 0.8 mM (estimated)
- Disulfide dynamics :
Propanamide Linker
- Conformational analysis :
- Dihedral angles: φ = 180° (anti), ψ = 60° (gauche)
- Persistence length: 1.2 nm (MD simulations)
- Electronic effects :
- Amide I band: 1650 cm^-1^ (FTIR)
- Dipole-dipole interactions: Stabilizes surfactant monolayer formation
- Hydrolytic stability :
The synergy between these groups creates a surfactant with:
- Dual responsiveness : pH (amine) and redox (disulfide)
- Enhanced stability : Amide resistance to hydrolysis
- Controlled aggregation : CMC tunable via disulfide reduction
This molecular architecture has enabled applications in:
Properties
CAS No. |
639070-60-3 |
|---|---|
Molecular Formula |
C20H42N2OS2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide |
InChI |
InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23) |
InChI Key |
BBUMECRBXTXDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Intermediate Acid Chloride
Step 2: Formation of Amide Bond
- Reagents : Dimethylaminopropylamine and prepared acid chloride.
- Procedure :
- Add dimethylaminopropylamine to a solution of the acid chloride under an inert atmosphere (e.g., nitrogen or argon).
- Maintain reaction temperature at approximately 0–10°C to prevent side reactions.
- Stir for several hours, gradually warming to room temperature.
- Isolate the amide product by precipitation or extraction.
Step 3: Introduction of Dodecyldisulfanyl Group
- Reagents : Dodecanedithiol and oxidizing agent (e.g., iodine or hydrogen peroxide).
- Procedure :
- Mix dodecanedithiol with the amide product in a solvent like ethanol or acetonitrile.
- Add a mild oxidizing agent to facilitate disulfide bond formation.
- Stir the reaction mixture at room temperature until completion (monitored via thin-layer chromatography).
- Purify the final product using recrystallization or column chromatography.
Optimized Reaction Conditions
To ensure high yield and purity:
- Conduct reactions under inert atmospheres to prevent oxidation or hydrolysis.
- Use dry solvents and reagents to minimize moisture interference.
- Monitor reaction progress using spectroscopic techniques such as NMR or IR spectroscopy.
Data Table: Key Parameters
| Step | Reagents | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Acid Chloride Formation | Carboxylic acid, SOCl₂ | Reflux in CH₂Cl₂ | ~90 | Distillation |
| Amide Bond Formation | Acid chloride, dimethylaminopropylamine | Stirring at 0–10°C | ~85 | Precipitation/extraction |
| Disulfanyl Group Addition | Dodecanedithiol, oxidizing agent | Room temperature | ~80 | Recrystallization/Chromatography |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide exhibits notable biological activities, particularly:
- Antimicrobial and Antifungal Properties : The compound's interaction with lipid membranes enhances permeability, potentially leading to cell lysis in microbial organisms. This property is valuable in developing new antimicrobial agents.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting its use in cancer therapy research.
Chemistry and Organic Synthesis
In organic chemistry, this compound serves as:
- Reagent : Utilized in organic synthesis as a building block for more complex molecules.
- Cross-linking Agent : Employed in the study of protein-protein interactions, which is crucial for understanding cellular mechanisms.
Drug Delivery Systems
The compound is being investigated for its potential application in drug delivery systems due to its ability to interact with biological membranes and enhance the bioavailability of therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The mechanism was attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
Case Study 2: Cytotoxicity Assessment
In vitro assays performed on HeLa cells revealed that this compound exhibited cytotoxic effects at specific concentrations. The study highlighted the need for further research into its mechanisms of action and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide involves its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the disulfide bond can undergo redox reactions, making it useful in redox biology and biochemistry. The propanamide backbone provides structural stability and allows for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide Derivatives with Varied Substituents
Compound A : N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Structure : Propanamide core with fluorophenyl, methoxyphenyl, and pyridinyl substituents.
- Activity : Binds to GLUT4 in myeloma cells, mimicking ritonavir’s inhibition of glucose transport. Docking studies suggest strong interactions with insulin pathway proteins (Table 2 in ).
- Comparison: Unlike the target compound, Compound A lacks a disulfide group but features aromatic and heterocyclic moieties, enhancing its specificity for GLUT4. The dimethylaminopropyl chain in the target compound may confer distinct solubility and membrane permeability.
Compound B : N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide
- Structure: Propanamide with a benzimidazolyl group and Boc-protected aminopropyl chain.
- Synthesis : 55% yield via PyBOP-mediated coupling .
- Comparison: The Boc group improves stability during synthesis but requires deprotection for bioactivity.
Compound C : N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
- Structure : Propanamide with a nitrobenzyl-dihydroquinazolinyl group.
- Comparison : The target compound’s dodecyldisulfanyl group provides greater hydrophobicity (PSA = 32.34 vs. ~60–80 Ų for Compound C), favoring membrane association over aqueous solubility.
Compounds Sharing the Dimethylaminopropyl Motif
Perfluorinated Sulfonamides (e.g., [68555-78-2], [34455-22-6])
- Structure: Dimethylaminopropyl chain linked to perfluoroalkyl sulfonamide groups.
- Applications : Used as surfactants or corrosion inhibitors due to extreme hydrophobicity from perfluoroalkyl chains .
- Comparison : The target compound’s dodecyldisulfanyl group is less environmentally persistent than perfluoroalkyl chains but retains moderate lipophilicity.
Compounds with Dodecyl Chains
N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine
- Structure : Dodecyl chain linked to a diamine backbone.
- Use : Surfactant or drug delivery agent due to cationic charge and alkyl chain .
- Comparison : The target compound’s disulfide and amide groups enable hydrogen bonding and redox sensitivity, unlike the purely cationic/aliphatic nature of this diamine.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Biological Activity : The target compound’s disulfide group may enable thiol-disulfide exchange in biological systems, a feature absent in most compared compounds. Compound A’s GLUT4 binding highlights the importance of aromaticity for specific protein interactions .
- Environmental Impact : Perfluorinated analogs (–6) pose persistence concerns, whereas the target compound’s alkyl-disulfide structure is more biodegradable .
Biological Activity
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, which combines a dimethylamino group with a dodecyldisulfanyl moiety, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 284.48 g/mol. The compound features a long hydrophobic dodecyl chain, which may influence its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C17H36N2O |
| Molecular Weight | 284.48 g/mol |
| CAS Number | 3179-80-4 |
| IUPAC Name | N-[3-(dimethylamino)propyl]dodecanamide |
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related amides have shown effectiveness against various bacterial strains, suggesting that the dimethylamino group may enhance membrane permeability, leading to increased cytotoxicity against pathogens .
2. Cytotoxicity Studies
Cytotoxicity assays performed on derivatives of this compound have demonstrated varying levels of toxicity in different cell lines. For example, the MTT assay has been utilized to assess the viability of HeLa cells after exposure to related compounds, revealing dose-dependent cytotoxic effects . The results indicate that modifications to the alkyl chain length and the presence of functional groups significantly affect biological activity.
3. Polymerization and Drug Delivery
The compound has been investigated for its potential use in drug delivery systems due to its ability to form polymers through reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of well-defined copolymers that can encapsulate therapeutic agents, enhancing their stability and bioavailability .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of N-[3-(dimethylamino)propyl] derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating their potential as antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity was assessed using various cancer cell lines, including HeLa and MCF-7. The compounds showed IC50 values ranging from 10 to 50 µM, indicating significant cytotoxic potential with selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide, and what coupling agents are effective?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a cooled (0°C) reaction mixture. This method is effective for forming amide bonds between carboxylic acids and amines. Solvents like dichloromethane or tetrahydrofuran (THF) are optimal for maintaining reaction efficiency. Post-synthesis purification via column chromatography is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of dimethylamino and dodecyldisulfanyl groups. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and composition. For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Adhere to GHS hazard classifications:
- Acute toxicity (Category 3) : Use fume hoods and avoid inhalation.
- Skin corrosion/irritation (Category 1B) : Wear nitrile gloves and lab coats.
- Aquatic toxicity (Category 1) : Dispose of waste via approved protocols. Emergency measures include immediate flushing of exposed skin/eyes with water and medical consultation for ingestion .
Advanced Research Questions
Q. How does the dodecyldisulfanyl moiety influence the compound’s surfactant properties in aqueous systems?
- Methodological Answer : The hydrophobic dodecyl chain and disulfide bond enhance micelle formation in aqueous solutions. Measure critical micelle concentration (CMC) using surface tension or conductivity assays. Compare with analogs (e.g., cocoamidopropyl dimethylamine derivatives) to evaluate chain-length effects on emulsification .
Q. What strategies resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxicity)?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ for anti-inflammatory activity vs. LC₅₀ for cytotoxicity) to establish therapeutic windows. Use molecular docking to assess interactions with targets like cyclooxygenase-2 (COX-2) versus off-target binding. Validate with gene expression profiling (e.g., qPCR for apoptosis markers) .
Q. How can the disulfide bond be exploited for stimuli-responsive drug delivery systems?
- Methodological Answer : The disulfide bond undergoes reductive cleavage in glutathione-rich environments (e.g., tumor cells). Design nanoparticles incorporating this compound and monitor drug release under reducing conditions (e.g., using dithiothreitol (DTT)). Characterize release kinetics via UV-Vis or fluorescence spectroscopy .
Q. What analytical challenges arise in quantifying degradation products of this compound in environmental samples?
- Methodological Answer : Degradation products (e.g., dimethylamine derivatives) require sensitive detection due to low environmental concentrations. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Spike samples with isotopically labeled internal standards to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
